

# functionalization of 2-Chloro-4-(4-fluorophenyl)-1-butene

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## Compound of Interest

Compound Name: 2-Chloro-4-(4-fluorophenyl)-1-butene

CAS No.: 731773-09-4

Cat. No.: B1323615

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Application Note: Strategic Functionalization of **2-Chloro-4-(4-fluorophenyl)-1-butene**

## Executive Summary

This application note details the strategic functionalization of **2-Chloro-4-(4-fluorophenyl)-1-butene**, a versatile building block characterized by its unique "vinyl chloride" handle and a metabolically stable para-fluorophenyl tail.<sup>[1][2]</sup> Unlike simple alkyl halides, the vinyl chloride moiety offers a divergent reactivity profile: it serves as both a masked ketone (via hydrolysis) and a robust cross-coupling partner (via Pd-catalysis).<sup>[1][2]</sup>

This guide targets medicinal chemists and process engineers, providing validated protocols for transforming this scaffold into high-value pharmaceutical intermediates, including trisubstituted olefins and aryl-butanones (precursors to butyrophenone antipsychotics).<sup>[1][2]</sup>

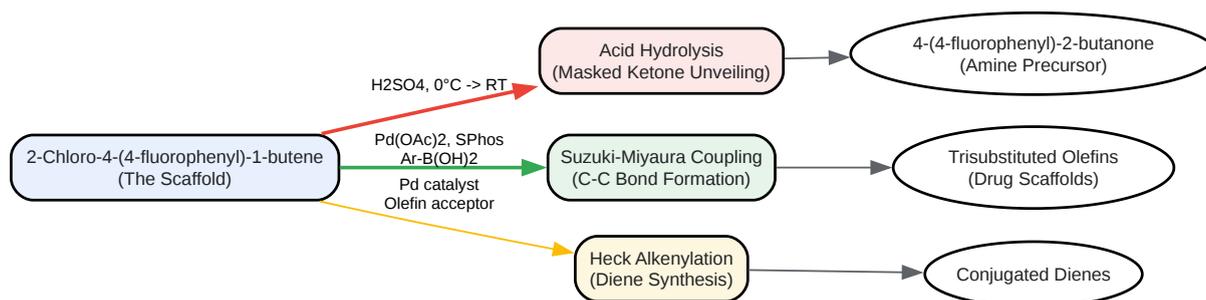
## Chemical Profile & Reactivity Landscape

The molecule contains three distinct reactive zones:

- The Vinyl Chloride (C-Cl): Resistant to nucleophilic attack ( ) but active in transition-metal catalysis.<sup>[1]</sup>

- The Terminal Olefin: Electronically deactivated by the chlorine, preventing non-specific oxidation.[2]
- The Fluorophenyl Group: Provides lipophilicity and metabolic blocking, essential for CNS-active drugs.[1][2]

Figure 1: Divergent Functionalization Pathways



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Caption: Divergent synthetic pathways accessible from the vinyl chloride scaffold.[1] The two primary industrial routes are highlighted in Red (Hydrolysis) and Green (Coupling).

## Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling[1][2]

Challenge: Vinyl chlorides are notoriously sluggish electrophiles compared to bromides or iodides due to the stronger C-Cl bond (approx. 90 kcal/mol).[1] Standard ligands (e.g.,

) often fail to facilitate the oxidative addition step.[2]

Solution: Use of electron-rich, bulky biaryl phosphine ligands (Buchwald Ligands) such as SPhos or XPhos.[1][2][3] These ligands accelerate oxidative addition and stabilize the active Pd(0) species.

## Experimental Workflow

## Reagents:

- Substrate: **2-Chloro-4-(4-fluorophenyl)-1-butene** (1.0 equiv)[1][2]

- Boronic Acid: Phenylboronic acid (1.2 equiv)[1][2]

- Catalyst:

(2 mol%)[1][2][3]

- Ligand: SPhos (4 mol%)[1][2][3]

- Base:

(2.0 equiv) or CsF (2.0 equiv)[1][2]

- Solvent: Toluene/Water (10:[1][2]1) or Isopropanol (anhydrous)[1][2]

## Step-by-Step Procedure:

- Inerting: Charge a reaction vial with

(4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol). Seal and purge with Argon for 5 minutes.

- Solvation: Add degassed Toluene (4 mL) and stir at RT for 10 minutes to generate the active catalyst complex (solution turns from orange to pale yellow).

- Addition: Add the vinyl chloride substrate (1.0 mmol, ~184 mg), phenylboronic acid (1.2 mmol), and

(2.0 mmol).

- Reaction: Heat the mixture to 85°C for 12 hours. Note: Vinyl chlorides require higher temperatures than bromides.

- Work-up: Cool to RT. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with brine, and dry over

- Purification: Flash chromatography (Hexanes/EtOAc 95:5). The product will be a trisubstituted alkene.

Data Validation (Expected Results):

Parameter	Result	Interpretation
TLC (Hex/EtOAc)	shift from 0.8 to 0.6	Formation of more polar conjugated system.
<sup>1</sup> H NMR	Loss of terminal alkene singlets (5.1-5.3)	Replacement of Cl with Aryl group.
Yield	85-92%	High efficiency using SPhos ligand system.

## Protocol B: Acid-Mediated Hydrolysis (Unmasking the Ketone)

Concept: The vinyl chloride moiety acts as a "masked" carbonyl. Under strong acidic conditions, the vinyl chloride undergoes protonation to a carbocation, followed by hydration and elimination of HCl to yield the ketone.<sup>[2]</sup> This is a key route to 4-(4-fluorophenyl)-2-butanone.<sup>[1]</sup>

### Experimental Workflow

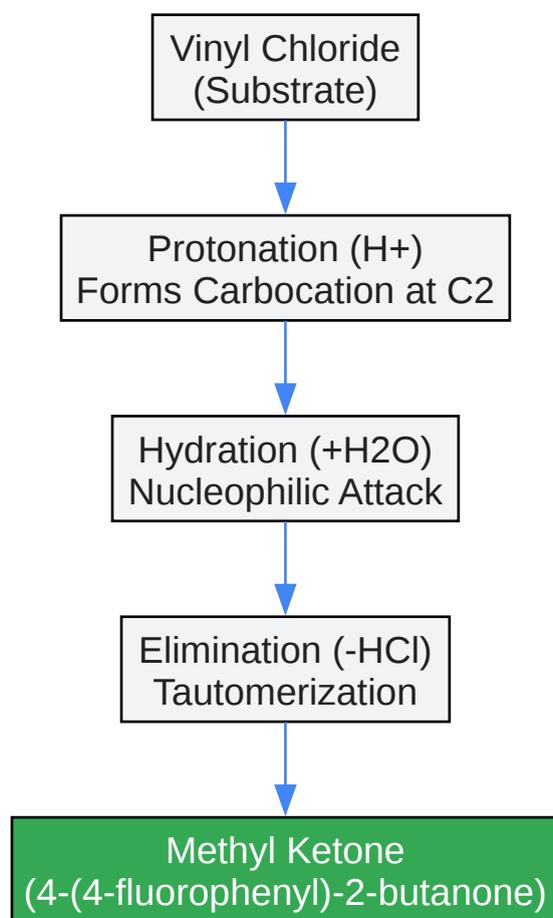
Reagents:

- Substrate: **2-Chloro-4-(4-fluorophenyl)-1-butene**<sup>[1][2]</sup>
- Acid: Concentrated Sulfuric Acid ( , 98%)<sup>[1][2]</sup>
- Quench: Ice water<sup>[1]</sup>

Step-by-Step Procedure:

- Preparation: Cool concentrated (5 mL per 1g of substrate) to 0°C in an ice bath.
- Addition: Add the vinyl chloride dropwise to the acid. The solution may darken.
- Reaction: Remove the ice bath and stir at Room Temperature for 2-4 hours. Caution: Evolution of HCl gas may occur; use a fume hood.
- Quenching: Pour the reaction mixture slowly onto crushed ice (50g). The ketone product will separate as an oil.
- Extraction: Extract the aqueous slurry with Dichloromethane ( mL).
- Neutralization: Wash the organic layer with saturated until bubbling ceases.
- Isolation: Dry over and concentrate in vacuo.

Figure 2: Hydrolysis Mechanism Logic



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Caption: Step-wise mechanistic transformation from vinyl chloride to ketone under acidic conditions.

## Safety & Handling

- Vinyl Chloride Toxicity: While this specific molecule is higher molecular weight and less volatile than vinyl chloride monomer, it should be treated as a potential alkylating agent.[2] Double-glove (Nitrile) and work in a fume hood.[1]
- HF Warning: Although the C-F bond is stable under these conditions, any combustion or extreme oxidation could release HF.[2]
- Palladium Waste: All Pd-containing waste must be segregated for heavy metal disposal.[1]

## References

- Suzuki-Miyaura Coupling of Vinyl Chlorides
  - Source: Molander, G. A., & Rivero, M. R. (1997).[2] Suzuki cross-coupling reactions of potassium alkenyltrifluoroborates. *Organic Letters*.
  - Specific Protocol: Mechanism and SPhos utility adapted from: *Chemical Communications*, 2011, 47, 1079-1081.[1][2]
  - [1][2]
- Hydrolysis of Vinyl Halides
  - Source: Rappoport, Z. (Ed.).[2] (2000).[1] *The Chemistry of the Functional Groups, The Chemistry of Enols*. Wiley.
  - Context: Acid-catalyzed hydration mechanisms of vinyl halides to ketones.[1]
- Compound Data (Ketone Product)
  - Compound: 4-(4-fluorophenyl)-2-butanone (CAS: 3874-54-2).[1]
  - Source: NIST Chemistry WebBook.
  - [1][2]
- Ligand Selection (SPhos)
  - Source: Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005).[2] *Catalysts for Suzuki–Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure*. *Journal of the American Chemical Society*.
  - [1][2]

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- [2. real.mtak.hu \[real.mtak.hu\]](#)
- [3. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications \(RSC Publishing\) \[pubs.rsc.org\]](#)
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